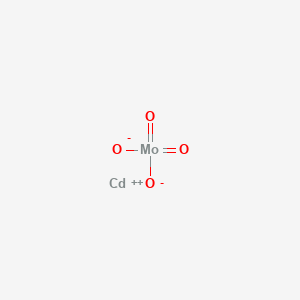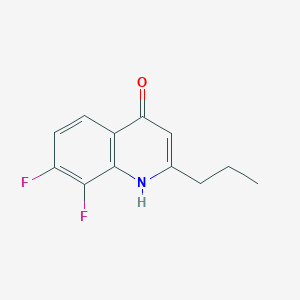
3'-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride is a chemical compound that features a piperidine ring attached to a biphenyl structure through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Esterification: The carboxylate group is introduced through an esterification reaction, where the biphenyl ether intermediate reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The biphenyl structure can be reduced under catalytic hydrogenation conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically involves the use of palladium on carbon (Pd/C) as the catalyst.
Substitution: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve the use of sodium hydroxide.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Phenol and piperidine derivatives.
Aplicaciones Científicas De Investigación
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl structure may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-4-yloxy)phenylcarboxylate hydrochloride: Similar structure but lacks the biphenyl moiety.
4-(Piperidin-4-yloxy)biphenyl-4-carboxylate hydrochloride: Similar structure but with a different substitution pattern on the biphenyl ring.
Uniqueness
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H24ClNO3 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
ethyl 3-(3-piperidin-4-yloxyphenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-2-23-20(22)17-7-3-5-15(13-17)16-6-4-8-19(14-16)24-18-9-11-21-12-10-18;/h3-8,13-14,18,21H,2,9-12H2,1H3;1H |
Clave InChI |
SGOGISKPJCPIDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OC3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


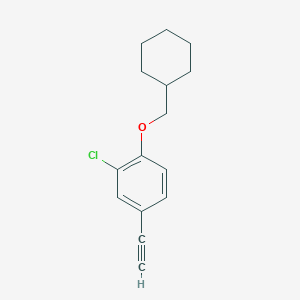
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
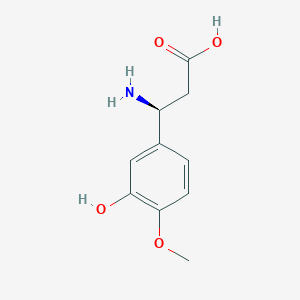
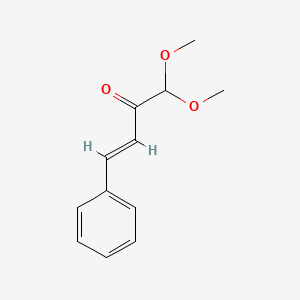
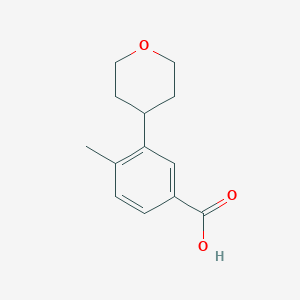
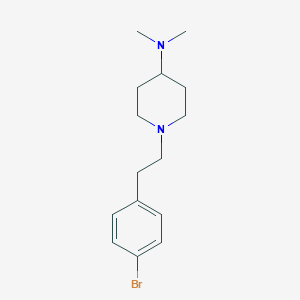

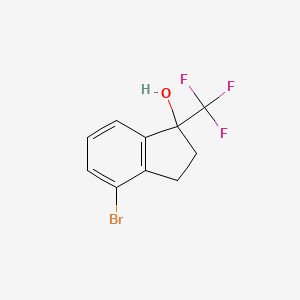
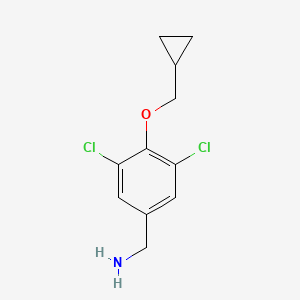
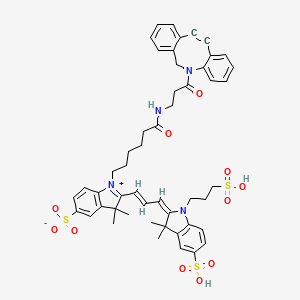

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
